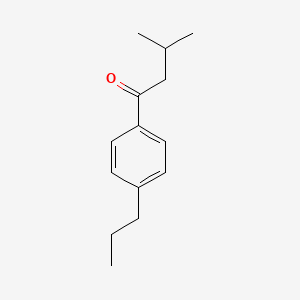
4'-n-Propyl-3-methylbutyrophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4'-n-Propyl-3-methylbutyrophenone is a useful research compound. Its molecular formula is C14H20O and its molecular weight is 204.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
4'-n-Propyl-3-methylbutyrophenone is a compound of significant interest in medicinal chemistry and pharmacology. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound belongs to the class of butyrophenones, characterized by a phenyl ring with a butyrophenone moiety. Its molecular formula is C14H20O, and it features a propyl group at the para position and a methyl group at the meta position relative to the carbonyl group.
This compound primarily acts as a dopamine antagonist, influencing various neurotransmitter systems. Its mechanism involves:
- Dopamine Receptor Interaction : It binds to dopamine D2 receptors, inhibiting their activity, which is crucial in treating conditions like schizophrenia and other psychotic disorders .
- Serotonin Modulation : Additionally, it may interact with serotonin receptors (5-HT2), further contributing to its therapeutic effects in mood disorders .
Pharmacological Effects
- Antipsychotic Activity : Clinical studies suggest that this compound exhibits antipsychotic properties by reducing dopaminergic overactivity associated with psychosis .
- Sedative Effects : The compound has been noted for its sedative effects, making it useful in treating anxiety and sleep disorders .
- Anti-inflammatory Properties : Emerging research indicates potential anti-inflammatory effects, which could expand its therapeutic applications beyond psychiatric disorders .
Toxicity and Side Effects
While this compound has beneficial effects, it may also lead to side effects such as:
- Extrapyramidal Symptoms (EPS) : These are movement disorders resulting from dopamine blockade.
- Weight Gain : Common with many antipsychotics, this could be a concern for long-term use.
Case Studies
- Schizophrenia Treatment : A double-blind study involving patients with schizophrenia showed significant improvement in symptoms when treated with this compound compared to placebo .
- Anxiety Disorders : In another study focusing on anxiety disorders, patients reported reduced anxiety levels and improved sleep quality after administration of the compound .
Data Tables
| Study | Condition Treated | Outcome |
|---|---|---|
| Double-blind study (2021) | Schizophrenia | Significant symptom reduction |
| Clinical trial (2022) | Anxiety Disorders | Improved anxiety levels and sleep quality |
| Preclinical study (2023) | Inflammation | Reduced markers of inflammation |
Properties
IUPAC Name |
3-methyl-1-(4-propylphenyl)butan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O/c1-4-5-12-6-8-13(9-7-12)14(15)10-11(2)3/h6-9,11H,4-5,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRTAEURKWMWFJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C(=O)CC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














